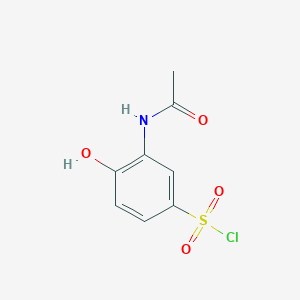

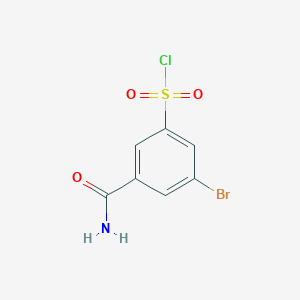

3-Bromo-5-carbamoylbenzene-1-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-carbamoylbenzene-1-sulfonyl chloride, also known as CBSC, is an organosulfur compound that belongs to the class of sulfonyl chlorides. It is a colorless solid that can be used as a reagent in organic synthesis. CBSC has a wide range of applications in scientific research, including as a catalyst in organic synthesis and as a ligand in coordination chemistry. In addition, CBSC has been used as a biochemical reagent in the study of biochemical and physiological effects.

Scientific Research Applications

SuFEx Clickable Reagent : The compound 1-Bromoethene-1-sulfonyl fluoride, related to 3-Bromo-5-carbamoylbenzene-1-sulfonyl chloride, has been utilized as a SuFEx clickable material. This reagent is significant for the regioselective synthesis of 5-sulfonylfluoro isoxazoles, highlighting its potential in creating functionalized isoxazoles with sulfonyl fluoride moieties (Leng & Qin, 2018).

Radical Bromination of Aromatic Sulfonyl Chlorides : A study on the radical bromination of toluene sulfonyl chlorides, closely related to 3-Bromo-5-carbamoylbenzene-1-sulfonyl chloride, indicated an improved yield and reproducibility when using acetonitrile. This method is pertinent to the synthesis of certain receptor antagonists with potential applications in treating airway inflammatory pathologies (Quartara et al., 2006).

Synthesis of Heterocyclic Compounds : The synthesis of substituted 1,3,4-oxadiazole derivatives involving 3-Bromo-5-carbamoylbenzene-1-sulfonyl chloride analogs has been explored. These compounds have shown moderate to excellent antibacterial activity, and significant anti-enzymatic activity against urease enzyme (Rehman et al., 2019).

Internucleotide Bond Synthesis : Poly(3,5-diethylstyrene) sulfonyl chloride, a compound related to 3-Bromo-5-carbamoylbenzene-1-sulfonyl chloride, has been used as a reagent for synthesizing internucleotide bonds. This has implications in the field of oligonucleotide synthesis, offering a convenient method for bond formation (Rubinstein & Patchornik, 1975).

Enzyme Inhibitory Activity : A study focused on 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives, related to 3-Bromo-5-carbamoylbenzene-1-sulfonyl chloride, for their enzyme inhibitory activity. These compounds demonstrated significant activity against acetyl- and butyrylcholinesterase, as well as antibacterial properties (Hussain et al., 2017).

Catalytic Decarboxylative Radical Sulfonylation : This process, using compounds related to 3-Bromo-5-carbamoylbenzene-1-sulfonyl chloride, is crucial for the synthesis of sulfones, which are key structural motifs in pharmaceuticals and agrochemicals. This method has broad substrate scope and is applicable in late-stage modification of complex natural products and pharmaceuticals (He et al., 2020).

properties

IUPAC Name |

3-bromo-5-carbamoylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO3S/c8-5-1-4(7(10)11)2-6(3-5)14(9,12)13/h1-3H,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJOBREZLSCPQHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

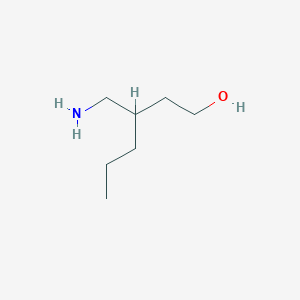

Canonical SMILES |

C1=C(C=C(C=C1S(=O)(=O)Cl)Br)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-carbamoylbenzene-1-sulfonyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.